- Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt, Synthesis, 2018, 50(9), 1815-1819
Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)
93635-76-8 structure
Product Name:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Numero CAS:93635-76-8
MF:C11H20O6
MW:248.272904396057
MDL:MFCD11112138
CID:801452
PubChem ID:52987879
Update Time:2024-10-26
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
- 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester
- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER
- ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
- (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent
- 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester
- D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl
- ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate
- X8443
- 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE
- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER
- D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester
- (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
- 2-C-Methyl-4,5-O-(1-methylethylidene)-
- Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)
- D
- SCHEMBL768088
- AS-19467
- (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
- MFCD11112138
- (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
- C11H20O6
- 93635-76-8
- AKOS022172906
- CS-M2472
- DTXSID50680992
- AC-28966
- BHCHXRCKXIVVCN-XLDPMVHQSA-N
- D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
-
- MDL: MFCD11112138
- Inchi: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1
- Chiave InChI: BHCHXRCKXIVVCN-XLDPMVHQSA-N
- Sorrisi: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC
Proprietà calcolate
- Massa esatta: 248.12600
- Massa monoisotopica: 248.126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 85.2
- XLogP3: -0.3
Proprietà sperimentali
- Densità: 1.185±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 75.0-75.5 ºC
- Punto di ebollizione: 361.5°C at 760 mmHg
- Punto di infiammabilità: 133.189°C
- Indice di rifrazione: 1.475
- Solubilità: Leggermente solubile (32 g/l) (25°C),
- PSA: 85.22000
- LogP: -0.18710
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Condizioni di conservazione:Inert atmosphere,2-8°C
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Dati doganali
- CODICE SA:2932999099
- Dati doganali:
Codice doganale cinese:
2932999099Panoramica:
293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM104436-500g |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 500g |
$204 | 2021-06-15 | |
| Chemenu | CM104436-1000g |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 1000g |
$337 | 2021-06-15 | |
| Alichem | A159001910-500g |
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 500g |
$222.00 | 2023-08-31 | |
| Alichem | A159001910-1000g |
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 1000g |
$374.40 | 2023-08-31 | |
| ChemScence | CS-M2472-25g |
Ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 25g |
$86.0 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S89180-25g |
Ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 25g |
¥168.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S89180-5g |
Ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 5g |
¥98.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM694-25g |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 25g |
122CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S842328-25g |
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |
93635-76-8 | 98% | 25g |
168.00 | 2021-05-17 | |
| TRC | M320025-0.25g |
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester |
93635-76-8 | 0.25g |
$ 75.00 | 2022-06-02 |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ; 10 min, rt; rt → 0 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 2 h, 0 - 5 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 3 h, rt; rt → 0 °C
1.2 5 min, < 5 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
1.2 5 min, < 5 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
Riferimento
- An efficient and practical method for olefin dihydroxylation, Synthesis, 2016, 48(21), 3696-3700
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C
Riferimento
- Bi- and monocyclic nucleoside analogs for treatment of hepatitis e, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 5 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
- Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 0 - 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h, 0 - 5 °C
Riferimento
- Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Branched-chain sugars, part VII. Synthesis of saccharinic acid derivatives, Carbohydrate Research, 1984, 129, 99-109
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Water ; rt → 80 °C; 15 - 18 h, 70 - 80 °C
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C
1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt
1.5 Reagents: Water , Sodium sulfite
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 °C → 25 °C; 1 - 3 h, 20 - 25 °C
1.4 Reagents: Potassium , Sodium chlorite Solvents: tert-Butanol , Water ; rt; 24 h, rt
1.5 Reagents: Water , Sodium sulfite
Riferimento
- Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Riferimento
- Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Riferimento
- Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Riferimento
- Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Ethylene glycol ; -20 - -15 °C
1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C
1.2 Reagents: Sodium permanganate Solvents: Water ; 1.5 h, -20 - -15 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 1 h, 0 - 5 °C
Riferimento
- Preparation method of intermediate of sofosbuvir, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone , Water ; 1 h, -15 - -10 °C; 1 h, -15 - -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; < 4 °C
Riferimento
- Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, Canada, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h
1.2 Reagents: Sodium sulfite Solvents: Water ; 2 h
Riferimento
- prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Ethylene glycol , Sodium bicarbonate , Sodium permanganate Solvents: Ethyl acetate ; -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone, China, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol, China, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases, United States, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents, World Intellectual Property Organization, , ,
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials
- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
- (S,E)-ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylacrylate
- Ethyl (2E,4S)-4,5-Isopropylidenedioxy-2-methylpent-2-enoate
- ethyl 2-bromopropanoate
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Numero d'ordine:A855203
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:54
Prezzo ($):368.0
Email:sales@amadischem.com
NewCan Biotech Limited
Membro d'oro
(CAS:93635-76-8)D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester
Numero d'ordine:NC14298
Stato delle scorte:
Quantità:10g
Purezza:97%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 July 2025 16:00
Prezzo ($):Price inquiry
Email:sales@newcanbio.com
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Letteratura correlata
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate) Prodotti correlati
- 23709-41-3(2-C-Methyl-2,3-O-isopropylidene-D-ribono-1,4-lactone)
- 864846-17-3(2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-D-talono-1,4-lactone)
- 827046-33-3(1,3,7-Trioxaspiro[4.4]nonan-6-one, 8-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-9-hydroxy-2,2-dimethyl-, (5R,8S,9S)-)
- 777076-78-5(L-erythro-Penturonicacid, 2-deoxy-4-C-methyl-3,4-O-(1-methylethylidene)-, methyl ester)
- 64487-91-8(2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone)
- 790662-12-3(1,3-Dioxolane-4,5-dicarboxylicacid,2,2,4-trimethyl-,4-methylester,(4R,5S)-rel-(9CI))
- 790236-03-2(D-lyxo-Hexonic acid,6-deoxy-5-C-methyl-4-O-methyl-2,3-O-(1-methylethylidene)-, d-lactone)
- 827046-40-2(1,3,7-Trioxaspiro[4.4]nonan-6-one, 8-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-9-hydroxy-2,2-dimethyl-, (8S,9S)-)
- 1234550-44-7(5-deoxy-2-C-Methyl-2,3-O-(1-Methylethylidene)-D-ribono-1,4-lactone)
- 157518-70-2((2R)-4-METHYL-2-[(S)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLAN-4-YL]VALERIC ACID)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
Purezza:99%
Quantità:500g
Prezzo ($):368.0
NewCan Biotech Limited
(CAS:93635-76-8)D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester
Purezza:97%
Quantità:10g
Prezzo ($):Inchiesta